molecular formula C20H20N4OS B2956524 N-(2,5-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251694-63-9

N-(2,5-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2956524
CAS RN: 1251694-63-9
M. Wt: 364.47
InChI Key: IBZAPPNOCCRLFU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.47. The purity is usually 95%.
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Scientific Research Applications

Enaminones in Heterocyclic Synthesis

Enaminones serve as crucial intermediates in the synthesis of heterocyclic compounds, including nicotinic acid and thienopyridine derivatives. Research illustrates the transformation of enaminones into various pyridine and pyrimidine derivatives, showcasing their versatility in synthesizing complex heterocyclic frameworks (Abdel-Khalik et al., 2004).

Structural Analysis and X-Ray Determination

The structural elucidation of heterocyclic derivatives, particularly through X-ray crystallography, has been essential in understanding the molecular configurations and interactions of these compounds. Studies have detailed the crystal structures of various acetamide derivatives, highlighting the folded conformation and intramolecular hydrogen bonding patterns that stabilize their structures (Subasri et al., 2016).

Synthesis of Antimicrobial Agents

The synthesis and evaluation of pyridothienopyrimidines and related compounds for antimicrobial activity represent a significant area of application. These compounds have been tested in vitro for their efficacy against various microbial strains, contributing to the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Anticonvulsant Activity Evaluation

Research into the synthesis of S-acetamide derivatives of thiopyrimidine and their evaluation as anticonvulsant agents exemplifies the therapeutic potential of these compounds. Through molecular docking and in vivo assays, studies have investigated the interaction of these derivatives with biological targets, offering insights into their pharmacological activities (Severina et al., 2020).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-13-7-8-14(2)17(10-13)24-19(25)12-26-20-11-18(22-15(3)23-20)16-6-4-5-9-21-16/h4-11H,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZAPPNOCCRLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.